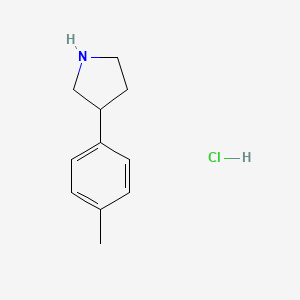

3-(4-Methylphenyl)Pyrrolidine Hydrochloride

Overview

Description

3-(4-Methylphenyl)Pyrrolidine Hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .

Mode of Action

It is known that pyrrolidine-containing synthetic cathinones, a group to which this compound may belong, are known for their strong psychostimulant effect resulting from potent stimulation of dopamine circuitry in the brain .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine-containing synthetic cathinones, a group to which this compound may belong, produce psychostimulant effects mediated by stimulation of dopaminergic neurotransmission .

Action Environment

It is known that the compound is a white solid and should be stored at 0-8 degrees celsius .

Biological Activity

3-(4-Methylphenyl)pyrrolidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14ClN

- Molecular Weight : Approximately 189.68 g/mol

- Structure : The compound features a pyrrolidine ring with a para-methylphenyl substituent, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to modulate the activity of receptors involved in dopamine and serotonin signaling pathways, which are crucial for mood regulation and cognitive functions. The presence of the methyl group on the phenyl ring may enhance binding affinity and selectivity toward these targets.

1. Neuropharmacological Effects

Research indicates that this compound may influence neuropharmacological pathways, potentially acting as a stimulant or modulator of mood. Preliminary studies suggest interactions with serotonin and dopamine receptors, which could lead to applications in treating mood disorders.

Case Study: Neuropharmacological Investigation

A study investigating the effects of pyrrolidine derivatives on rodent models indicated that compounds similar to this compound exhibited stimulant-like effects, comparable to traditional stimulants such as cocaine. This raises concerns about potential abuse liability and necessitates further research into safety profiles and therapeutic windows .

Table: Comparative Biological Activities of Pyrrolidine Derivatives

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

3-(4-Methylphenyl)pyrrolidine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly significant in the development of analgesics and anti-inflammatory drugs. The compound's structural characteristics allow for modifications that enhance the efficacy and safety profiles of these medications .

Potential in SSRIs

Research indicates that this compound may contribute to the development of selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. Its ability to modulate serotonin levels makes it a valuable candidate for further pharmacological studies .

Neuroscience Research

Neurotransmitter System Studies

The compound is utilized in neuroscience to investigate neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural properties enable researchers to explore potential treatments for neurological disorders such as depression and schizophrenia by understanding how it interacts with various receptors .

Case Study: RXFP3 System

A study highlighted the involvement of neuropeptide relaxin-3/RXFP3 systems in physiological processes such as stress responses and appetite control. The interaction of this compound with these systems could provide insights into new therapeutic strategies for metabolic disorders and mood regulation .

Chemical Synthesis

Building Block for Organic Molecules

This compound serves as a versatile building block in organic synthesis, allowing chemists to create complex organic molecules with potential therapeutic effects. Its reactivity can be tailored through various chemical modifications, making it essential for developing new compounds .

Analytical Chemistry

Quantification Techniques

In analytical chemistry, this compound is employed in methods to detect and quantify related compounds. This application enhances the accuracy of chemical analyses, which is vital for quality control in pharmaceutical manufacturing .

Material Science

Polymer Formulations

The compound can be incorporated into polymer formulations to improve the mechanical properties of materials used in various industrial applications. This versatility opens avenues for research into new materials that benefit from enhanced durability and performance characteristics .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis; potential SSRIs development |

| Neuroscience Research | Studies on neurotransmitter interactions; implications for mood regulation |

| Chemical Synthesis | Building block for complex organic molecules; adaptable reactivity |

| Analytical Chemistry | Detection and quantification of compounds; quality control in pharmaceuticals |

| Material Science | Improvement of polymer formulations; enhanced material properties |

Properties

IUPAC Name |

3-(4-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMNEXWVYXSNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662904 | |

| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187172-68-4 | |

| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.